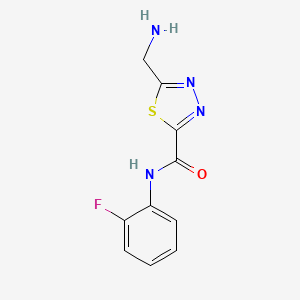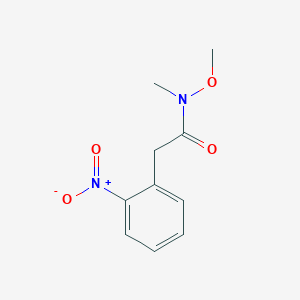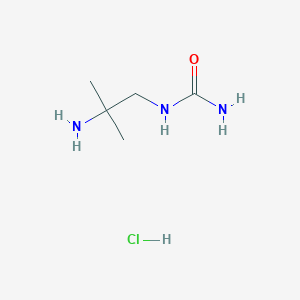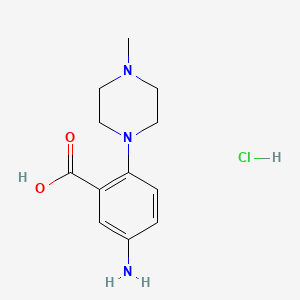![molecular formula C12H9N3O2 B1521550 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde CAS No. 1193390-48-5](/img/no-structure.png)
2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde (2M9O4H9HPQ3C) is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a relatively new compound, first reported in 2019, and has since been the subject of numerous research studies.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Efficient Synthesis and Antimicrobial Properties : Research by Prasath et al. (2015) involved the synthesis of new quinolinyl chalcones containing a pyrazole group through Claisen–Schmidt condensation. These compounds demonstrated promising antimicrobial properties, with certain derivatives being highly potent against bacterial and fungal strains. Additionally, methoxy-substituted compounds exhibited moderate antioxidant activity. This study highlights the potential of pyrazole-appended quinolinyl chalcones in developing antimicrobial and antioxidant agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Plant Growth Promoting Effects : Hassan et al. (2020) explored the synthesis of novel quinolinyl chalcones and their impact on plant growth. The synthesized compounds were tested on selected crops, revealing their potential to promote plant growth. This research underscores the agricultural applications of quinolinyl chalcones in enhancing crop yield (Hassan, Alzandi, & Hassan, 2020).
Antibacterial and Antifungal Activities : A study by Hassan (2013) on the synthesis of new pyrazoline and pyrazole derivatives, including those derived from quinazoline analogs, demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Structural Characterization and Chemical Behavior
- NMR Spectroscopy and Conformational Analysis : Munir et al. (2021) described the synthesis of N-acylhydrazones from 6-methyl-1H-pyrazolo[3,4-b]quinoline and their structural characterization using NMR spectroscopy. This study provides insights into the chemical behavior and stereochemistry of such compounds, contributing to a deeper understanding of their chemical properties (Munir, Javid, Zia-ur-Rehman, Zaheer, Huma, Roohi, & Athar, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde involves the condensation of 2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "glacial acetic acid", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-amino-4,5,6,7-tetrahydro-1-benzothiophene in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride dropwise. Heat the mixture under reflux for 2 hours.", "Step 3: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours. Cool the mixture and extract with ethyl acetate.", "Step 4: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in glacial acetic acid and add sodium nitrite. Stir the mixture for 30 minutes and add a solution of sodium hydroxide. Cool the mixture and extract with ethyl acetate.", "Step 6: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in hydrogen peroxide and acetic acid. Heat the mixture under reflux for 2 hours. Cool the mixture and extract with ethyl acetate.", "Step 8: Combine the organic layers and wash with water, sodium bicarbonate, and water again. Dry over sodium sulfate and evaporate the solvent to obtain the desired product, 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde." ] } | |
Número CAS |
1193390-48-5 |
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde |
InChI |
InChI=1S/C12H9N3O2/c1-7-9(6-16)11-13-10-5-3-2-4-8(10)12(17)15(11)14-7/h2-6,14H,1H3 |
Clave InChI |
GSZMRIRFXQMCGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O |
SMILES canónico |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
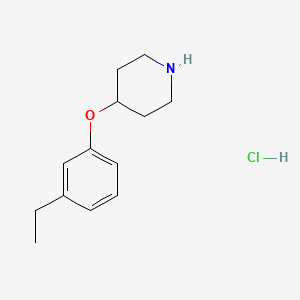
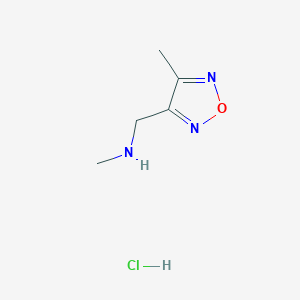
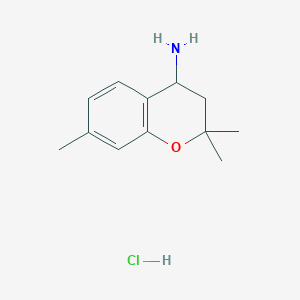
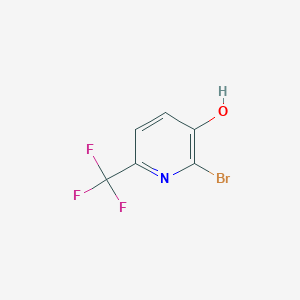
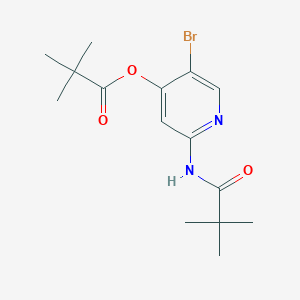
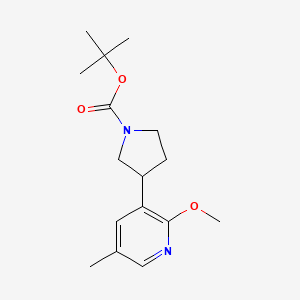
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)

